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Compound of Interest

Compound Name: 2-(2,6-Difluorophenyl)ethanol

Cat. No.: B575222

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)ethanol is a fluorinated aromatic alcohol of significant interest in the
fields of medicinal chemistry and drug discovery. Its structure, featuring a difluorinated phenyl
ring attached to an ethanol moiety, makes it a valuable synthetic intermediate and building
block for the development of novel therapeutic agents. The presence of fluorine atoms can
significantly modulate the physicochemical and pharmacological properties of molecules,
including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical
guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic
data, and potential applications of 2-(2,6-Difluorophenyl)ethanol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(2,6-Difluorophenyl)ethanol is
presented in the table below. These properties are essential for its handling, characterization,
and application in synthetic chemistry.
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Property Value Reference
IUPAC Name 2-(2,6-Difluorophenyl)ethanol

CAS Number 168766-16-3 [1]
Molecular Formula CsHsF20 [1]
Molecular Weight 158.15 g/mol [1]
Appearance Color-less to light yellow liquid 2]

(predicted)

Boiling Point 201.5 £ 25.0 °C at 760 mmHg [1]

Density 1.2+0.1 g/cm3 [1]

pKa 13.48 + 0.20 (predicted) [2]

Synthesis of 2-(2,6-Difluorophenyl)ethanol

A plausible and efficient method for the synthesis of 2-(2,6-Difluorophenyl)ethanol is the

reduction of a suitable precursor such as 2,6-difluorophenylacetic acid or its ester derivative.

The use of a reducing agent like lithium aluminum hydride (LiAlH4) in an aprotic solvent is a

standard procedure for the conversion of carboxylic acids to primary alcohols.

Proposed Synthetic Pathway
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Caption: Proposed synthesis of 2-(2,6-Difluorophenyl)ethanol via reduction.
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Experimental Protocol: Reduction of 2,6-
Difluorophenylacetic Acid

Materials:

2,6-Difluorophenylacetic acid

e Lithium aluminum hydride (LiAlH4)

e Anhydrous tetrahydrofuran (THF)

» Deionized water

e 1 M Hydrochloric acid (HCI)

 Diethyl ether

e Anhydrous magnesium sulfate (MgSQa)

o Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

A solution of 2,6-difluorophenylacetic acid (1.0 eq) in anhydrous THF is prepared in a round-
bottom flask under an inert atmosphere (e.g., argon or nitrogen).

e The flask is cooled to 0 °C in an ice bath.

e Lithium aluminum hydride (LiAlH4, 1.5-2.0 eq) is added portion-wise to the stirred solution.
Caution: LiAlH4 reacts violently with water.

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for several hours until the reaction is complete (monitored by TLC).

e The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M
HCI to dissolve the aluminum salts.

e The aqueous layer is extracted with diethyl ether (3x).
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e The combined organic layers are washed with brine, dried over anhydrous MgSOea, filtered,
and the solvent is removed under reduced pressure to yield the crude product.

e The crude 2-(2,6-difluorophenyl)ethanol can be purified by column chromatography on
silica gel.

Spectroscopic Data and Analysis

The following table summarizes the predicted spectroscopic data for 2-(2,6-
Difluorophenyl)ethanol, which is crucial for its identification and characterization.

Predicted Chemical Shifts (3) /

Spectroscopic Data
Wavenumber (cm~*) | m/z

~7.2-7.4 (M, 1H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H),
1H NMR ~3.9 (t, 2H, CH20H), ~3.0 (t, 2H, ArCHz), ~1.5
(t, 1H, OH)

~162 (dd, J=245, 7 Hz, C-F), ~130 (t, J=10 Hz,
Ar-C), ~115 (t, =15 Hz, Ar-CH), ~112 (dd,
J=20, 5 Hz, Ar-C), ~60 (CH20H), ~35 (t, J=5 Hz,
ArCHz)

13C NMR

3500-3200 (broad, O-H stretch), 3100-3000 (C-
H aromatic stretch), 2950-2850 (C-H aliphatic
stretch), 1620-1580 (C=C aromatic stretch),
1250-1050 (C-O stretch and C-F stretch)

IR Spectroscopy

M+ at m/z = 158. Key fragments: [M-H20]* at

Mass Spectrometr
P Y m/z = 140, [M-CH20H]* at m/z = 127.

Potential Biological Activity and Applications in
Drug Development

While specific biological activities for 2-(2,6-Difluorophenyl)ethanol are not extensively
documented, its structural features suggest potential applications in drug discovery. Fluorinated
phenyl derivatives are known to exhibit a range of biological activities, including antibacterial,
antifungal, and anticancer properties.[3][4][5] The difluoro substitution pattern can enhance
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metabolic stability and influence the conformation of the molecule, potentially leading to

improved pharmacological profiles.

This compound serves as a key building block for the synthesis of more complex molecules. Its
primary alcohol functionality allows for a variety of chemical transformations, such as oxidation
to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an alkyl halide

for subsequent nucleophilic substitution reactions.

Hypothetical Drug Discovery Workflow
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Caption: A workflow for utilizing 2-(2,6-Difluorophenyl)ethanol in drug discovery.

Safety and Handling

2-(2,6-Difluorophenyl)ethanol should be handled with care in a well-ventilated laboratory
fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and
eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided
by the supplier.

Conclusion

2-(2,6-Difluorophenyl)ethanol is a valuable fluorinated building block with significant potential
in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its
properties, a plausible synthetic route with a detailed experimental protocol, and predicted
spectroscopic data for its characterization. Its utility as a precursor for the synthesis of novel
bioactive compounds makes it a molecule of interest for researchers and professionals in drug
development. Further investigation into the specific biological activities of this compound and
its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(2,6-
Difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575222#iupac-name-for-2-2-6-difluorophenyl-
ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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